4-Chloro-2',4',6'-trimethylbenzanilide
Description
4-Chloro-2',4',6'-trimethylbenzanilide is a benzanilide derivative characterized by a chloro substituent at the 4-position of the benzoyl group and methyl groups at the 2', 4', and 6' positions of the aniline moiety. The chloro and methyl substituents likely influence its electronic, steric, and solubility profiles, making it a candidate for applications in medicinal chemistry or materials science .
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-chloro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,1-3H3,(H,18,19) |
InChI Key |
CFMHXOVWSPNPIS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)Cl)C |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
Physicochemical Properties
- Solubility: The methyl groups in 4-Chloro-2',4',6'-trimethylbenzanilide likely enhance lipophilicity compared to polar analogs like 4-Chloro-2',6'-dimethoxybenzophenone, which has higher water solubility due to methoxy groups .
- Thermal Stability : Chloro and methyl substituents may confer higher melting points compared to fluorine-containing analogs (e.g., 4-Chloro-2,3-difluorobenzoic acid) .
Computational and Theoretical Insights
Density-functional theory (DFT) studies on chloro-aromatic compounds (e.g., ) suggest that exact exchange functionals can predict thermochemical properties with high accuracy.
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